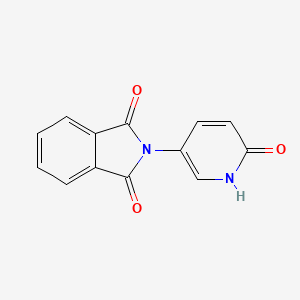

2-(6-羟基吡啶-3-基)异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

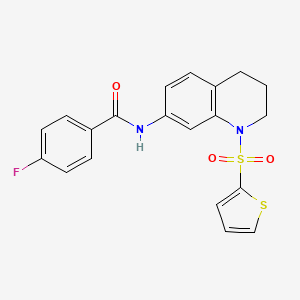

“2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is a compound that is part of the isoindoline-1,3-dione derivatives, commonly known as phthalimides . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis

The molecular formula of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is C13H8N2O3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Reactions of different tetraynes with various substituted imidazoles and oxygen afforded the 4-phenyl-5- (phenylethynyl)-7,8-dihydrocyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-dione cores in excellent yields .Physical And Chemical Properties Analysis

The molecular weight of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is 240.21 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.科学研究应用

酪氨酸酶抑制和抗氧化活性

一项关于邻苯二甲酰亚胺衍生物酪氨酸酶抑制效力的研究,包括 2-(((6-甲氧基吡啶-3-基)氨基)甲基)异吲哚-1,3-二酮,揭示了其与阳性对照“熊果苷”相比更高的酪氨酸酶抑制活性。该化合物表现出显着的抗氧化和抗酪氨酸酶特性,表明其在治疗色素沉着障碍或作为化妆品成分以防止皮肤变黑方面的潜在应用。抑制效果得到了计算分子对接研究的进一步支持,突出了该化合物对酪氨酸酶的结合亲和力 (Then 等人,2018)。

合成和结构分析

已经进行了合成新的多取代异吲哚-1,3-二酮类似物的研究,以探索这些化合物的结构多样性和潜在应用。一项研究描述了从 2-乙基-5-羟基-3a,4,5,7a-四氢-异吲哚-1,3-二酮制备三种新的多取代异吲哚-1,3-二酮,展示了这些衍生物的便捷合成途径。这些化合物的结构解析是通过 X 射线衍射分析实现的,表明它们在各种生化和制药应用中的潜力 (Tan 等人,2014)。

抗癌活性

已经研究了含有不同官能团的新型异吲哚-1,3(2H)-二酮化合物的合成、抗癌活性、构效关系和分子建模研究。这些研究旨在了解取代基如何影响异吲哚-1,3(2H)-二酮衍生物的抗癌活性。确定了对各种癌细胞系表现出显着抗癌活性的化合物,为新化疗剂的设计提供了见解 (Tan 等人,2020)。

光电特性

受 ESIPT 启发的荧光 2-(2-羟基苯基)-6-甲基咪唑并[4,5-f]异吲哚-5,7(1H,6H)-二酮及其衍生物的光物理性质的研究突出了它们在光电应用中的潜力。这些化合物由 4,5-二氨基-N-甲基邻苯二甲酰亚胺合成,并表现出对溶剂极性的显着荧光敏感性。通过密度泛函理论 (DFT) 计算分析这些染料的热稳定性和电子性质,表明它们在荧光探针和有机电子学中的适用性 (Deshmukh 和 Sekar,2015)。

未来方向

The future directions for “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” could involve further exploration of its potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

属性

IUPAC Name |

2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKBSYSJRIRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)

![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)